3H-1-Benzothiepin-1-ium
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Overview
Description
3H-1-Benzothiepin-1-ium is a heterocyclic compound that contains a sulfur atom within a seven-membered ring fused to a benzene ring. This compound and its derivatives are of significant interest due to their diverse pharmacological activities, including antihistaminic, neurotropic, and psychotropic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1-Benzothiepin-1-ium can be achieved through various methods. One common approach involves the reaction of diethyl (Z)-4-diazo-2-ethoxy-pent-2-enedioate with 2H-1-benzothiete in the presence of rhodium (II) acetate as a catalyst . Another method includes the thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
3H-1-Benzothiepin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiepin derivatives .
Scientific Research Applications
3H-1-Benzothiepin-1-ium and its derivatives have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Industry: Utilized in the development of new materials and as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action of 3H-1-Benzothiepin-1-ium involves its interaction with specific molecular targets, such as receptors and enzymes. For example, certain derivatives act as antagonists of the CCR5 receptor, inhibiting the entry of macrophage-tropic HIV-1 into host cells . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function and exerting its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzothiepine: Another sulfur-containing heterocycle with similar pharmacological properties.
1-Benzazepine: A nitrogen-containing analog with comparable biological activities.
Benzothiophene: A related compound with a five-membered sulfur-containing ring fused to a benzene ring.
Uniqueness
3H-1-Benzothiepin-1-ium is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
92540-75-5 |
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Molecular Formula |
C10H9S+ |
Molecular Weight |
161.25 g/mol |
IUPAC Name |
3H-1-benzothiepin-1-ium |
InChI |
InChI=1S/C10H9S/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-8H,4H2/q+1 |
InChI Key |
JOBPMJWQFBXFGT-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC=C2[S+]=C1 |
Origin of Product |
United States |
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